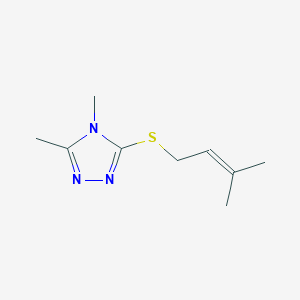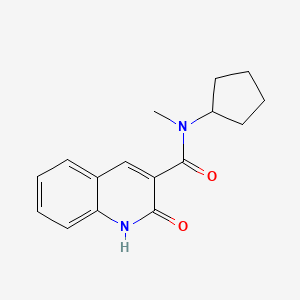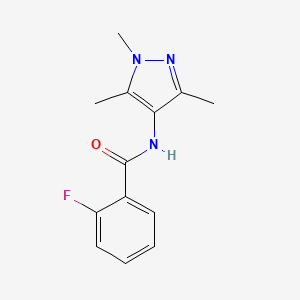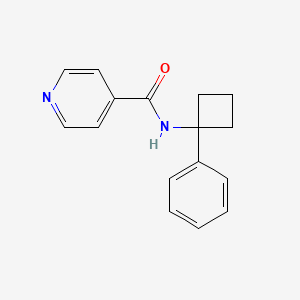![molecular formula C15H18N2O3 B7475722 6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is an organic compound that has been extensively studied for its potential applications in various fields of research. This compound is also known as trimetazidine and is commonly used as an anti-ischemic agent in the treatment of angina pectoris. However, the focus of
Mecanismo De Acción
The mechanism of action of trimetazidine is thought to involve the inhibition of fatty acid oxidation and the stimulation of glucose oxidation in cells. This results in a shift from fatty acid metabolism to glucose metabolism, which is more efficient and less oxygen-consuming. This mechanism is believed to be responsible for the anti-ischemic effects of trimetazidine as well as its potential applications in neuroprotection, anti-inflammatory activity, and anti-cancer activity.
Biochemical and Physiological Effects:
Trimetazidine has been found to have various biochemical and physiological effects, including the inhibition of oxidative stress and the preservation of mitochondrial function. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, trimetazidine has been found to improve cardiac function and reduce the incidence of arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trimetazidine in lab experiments is its well-established safety profile and low toxicity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on trimetazidine, including the exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer activities. Finally, the development of more efficient synthesis methods and novel formulations of trimetazidine could improve its efficacy and expand its potential applications.
Métodos De Síntesis
Trimetazidine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with chloromethyl methyl ether followed by the reaction with guanidine carbonate. The final product is obtained through the cyclization of the intermediate compound with acetic anhydride.
Aplicaciones Científicas De Investigación
Trimetazidine has been found to have potential applications in various fields of research, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In neuroprotection, trimetazidine has been shown to protect against ischemic damage in the brain and reduce the severity of traumatic brain injury. In anti-inflammatory activity, trimetazidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In anti-cancer activity, trimetazidine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
6-[(3,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-11(2)7-13(6-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORREDPFRUVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)



